molecular formula C12H13NO2 B6602206 1-(pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2167264-55-1

1-(pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B6602206
CAS No.: 2167264-55-1
M. Wt: 203.24 g/mol
InChI Key: WAODLADIHHUPAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(pyridin-2-yl)bicyclo[211]hexane-5-carboxylic acid is a compound that features a unique bicyclic structure, incorporating both a pyridine ring and a bicyclo[211]hexane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves the cycloaddition of bicyclo[1.1.0]butanes with alkenes or aldehydes. This reaction is often facilitated by photochemical methods, utilizing a strongly oxidizing acridinium organophotocatalyst . The reaction conditions usually include the presence of light and specific solvents to ensure the desired product formation.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the modular approach towards the synthesis of bicyclo[2.1.1]hexane derivatives suggests that scalable photochemical processes could be employed . These methods would likely involve continuous flow photoreactors to maximize efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Utilizing oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Employing reducing agents to alter the oxidation state of the compound.

    Substitution: Replacing one functional group with another under specific conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted bicyclo[2.1.1]hexane derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

Properties

IUPAC Name

1-pyridin-2-ylbicyclo[2.1.1]hexane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-11(15)10-8-4-5-12(10,7-8)9-3-1-2-6-13-9/h1-3,6,8,10H,4-5,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAODLADIHHUPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C2C(=O)O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.